4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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Overview
Description
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a chemical compound with the molecular formula C21H19NO3 and a molecular weight of 333.39 g/mol . This compound is part of the acridine family, known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves the reaction of 4-methoxyphenylamine with 1,2,3,4-tetrahydro-9-acridinecarboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents (methyl iodide, ethyl bromide) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Inhibiting Enzymes: Inhibiting key enzymes involved in cellular processes, such as topoisomerases and kinases.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxamide
- 3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- 4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- N-(4-Ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Uniqueness
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to its specific methoxy substitution on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
853317-77-8 |
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Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C21H19NO3/c1-24-14-10-12-15(13-11-14)25-21(23)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3 |
InChI Key |
OUIVKIQBHIWWGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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